molecular formula C8H13BN2O4S B2416000 2-(Boc-amino)thiazole-5-boronic acid CAS No. 1025492-91-4

2-(Boc-amino)thiazole-5-boronic acid

Cat. No. B2416000
CAS RN: 1025492-91-4
M. Wt: 244.07
InChI Key: KUDSRJBMGBOJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Boc-amino)thiazole-5-boronic acid” is a chemical compound that is part of the thiazole family. Thiazoles are a group of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is a boronic acid, which means it contains a boron atom. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, hydroxamic acids, etc .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

2-(Boc-amino)thiazole-5-boronic acid: serves as a valuable reagent in Suzuki–Miyaura coupling reactions. These reactions involve the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium catalyst. Researchers use this method to synthesize complex organic molecules, such as pharmaceutical intermediates and natural products .

Hydromethylation of Alkenes

When paired with a Matteson–CH₂–homologation, this compound enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied the hydromethylation sequence to methoxy-protected (−)-Δ8-THC and cholesterol .

Building Blocks for Medicinal Chemistry

The boronic acid moiety in This compound makes it a useful building block for designing novel compounds in medicinal chemistry. Researchers can modify the boronic acid group to create targeted drug candidates or probe biological pathways .

Organic Synthesis and Methodology Development

Organic chemists utilize this compound to develop new synthetic methodologies. Its unique structure allows for diverse transformations, including functional group interconversions, cyclizations, and heterocycle synthesis .

Boronic Acid-Based Sensors

Boronic acids exhibit reversible binding with diols and sugars. Researchers have explored using This compound as a component in fluorescent or colorimetric sensors for detecting saccharides or other analytes .

Materials Science and Supramolecular Chemistry

Boronic acids participate in supramolecular interactions. Researchers investigate their use in designing materials with specific properties, such as self-assembly, host–guest recognition, and molecular recognition .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O4S/c1-8(2,3)15-7(12)11-6-10-4-5(16-6)9(13)14/h4,13-14H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDSRJBMGBOJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(S1)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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